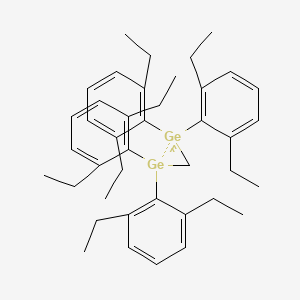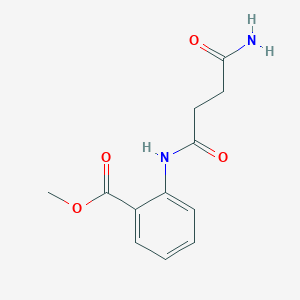![molecular formula C15H13NO3 B14294589 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one CAS No. 112368-58-8](/img/structure/B14294589.png)
8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one is a complex organic compound with a unique structure that includes both indeno and pyridinone moieties.
Métodos De Preparación
The synthesis of 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one typically involves the condensation of appropriate precursors. One common method is the Knoevenagel condensation of aromatic aldehydes with cyclic 1,3-diketones . The reaction conditions often require a base catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Análisis De Reacciones Químicas
8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one involves its interaction with molecular targets within cells. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the compound’s structure and the context in which it is used .
Comparación Con Compuestos Similares
Similar compounds to 8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one include other indeno[1,2-B]pyridinone derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
112368-58-8 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
8,9-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO3/c1-8-6-7-16-13-11(8)14(17)9-4-5-10(18-2)15(19-3)12(9)13/h4-7H,1-3H3 |
Clave InChI |
XIQAKPKEESCUGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=C1)C3=C(C2=O)C=CC(=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


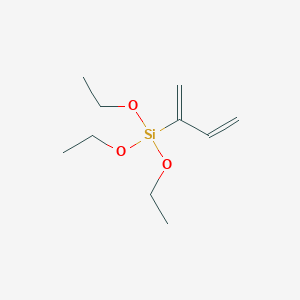
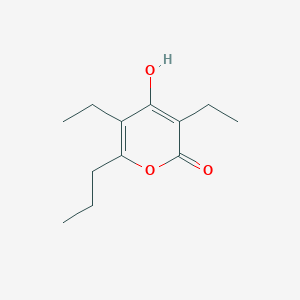
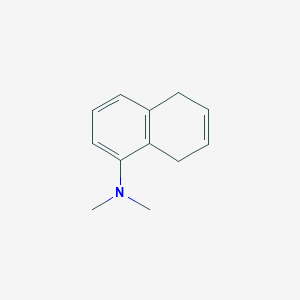

![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
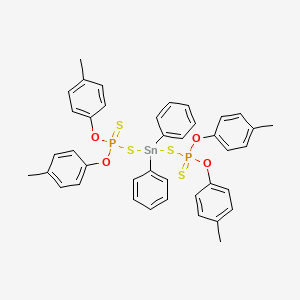
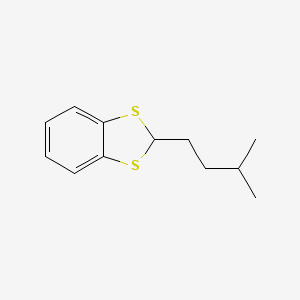
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)

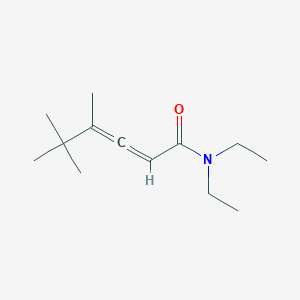

![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
